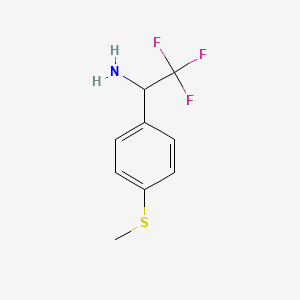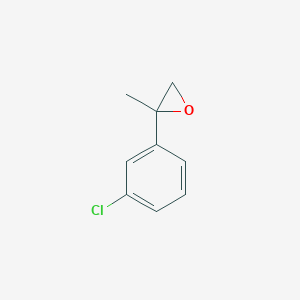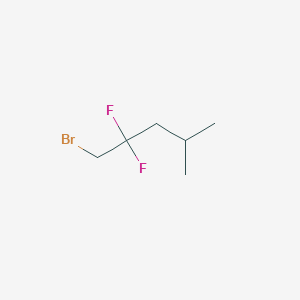
1-Bromo-2,2-difluoro-4-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,2-difluoro-4-methylpentane is a chemical compound that belongs to the class of haloalkanes. It is characterized by the presence of bromine and fluorine atoms attached to a pentane backbone. The molecular formula of this compound is C6H11BrF2, and it has a molecular weight of 201.05 g/mol
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,2-difluoro-4-methylpentane typically involves the halogenation of suitable precursors. One common method is the reaction of 4-methyl-1-pentanol with phosphorus tribromide (PBr3), which results in the substitution of the hydroxyl group with a bromine atom . The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-2,2-difluoro-4-methylpentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used.
Oxidation and Reduction Reactions: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions, leading to the formation of various products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,2-difluoro-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound can be used in the synthesis of pharmaceuticals and biologically active molecules, serving as an intermediate in drug development.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,2-difluoro-4-methylpentane in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atoms, due to their high electronegativity, can influence the reactivity and stability of the compound, affecting the overall reaction pathways and products formed.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,2-difluoro-4-methylpentane can be compared with other haloalkanes such as:
- 1-Bromo-2,2-difluorohexane
- 1-Bromo-2-fluorobutane
- 1-Bromo-1,1-difluoroethane
These compounds share similar structural features but differ in the number and position of halogen atoms, which can significantly affect their chemical properties and reactivity.
Eigenschaften
Molekularformel |
C6H11BrF2 |
|---|---|
Molekulargewicht |
201.05 g/mol |
IUPAC-Name |
1-bromo-2,2-difluoro-4-methylpentane |
InChI |
InChI=1S/C6H11BrF2/c1-5(2)3-6(8,9)4-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VRRBAXXPMPQNPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CBr)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


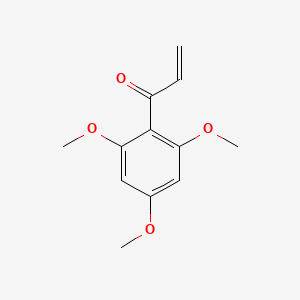

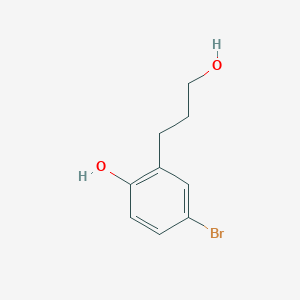


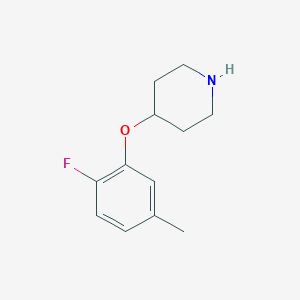



![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)


